UDP-alpha-D-galactose(2-)

P2Y14 receptor agonist potency EC50

Researchers requiring authentic galactosyltransferase donors face assay failure when substituting with UDP-glucose, as glycosyltransferases exhibit strict stereochemical discrimination-only UDP-galactose forms a productive transition state. This compound resolves that challenge. • P2Y14 receptor agonist with EC50 of 124 nM, positioned between UDP-glucose (80 nM) and UDP-glucuronic acid (370 nM) for precise concentration-response curve construction. • Specific, non-interchangeable galactosyl donor for enzymatic synthesis of galactose-containing glycoconjugates and antibody glycan engineering. • ≥95% purity; stored at -20°C; shipped under temperature-controlled conditions with global logistics support.

Molecular Formula C15H22N2O17P2-2
Molecular Weight 564.29 g/mol
Cat. No. B1244332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUDP-alpha-D-galactose(2-)
SynonymsDiphosphate Galactose, Uridine
Diphosphogalactose, Uridine
Galactose, UDP
Galactose, Uridine Diphosphate
Pyrophosphogalactose, Uridine
UDP Galactose
UDPGal
Uridine Diphosphate Galactose
Uridine Diphosphogalactose
Uridine Pyrophosphogalactose
Molecular FormulaC15H22N2O17P2-2
Molecular Weight564.29 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O
InChIInChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/p-2/t5-,6-,8+,9-,10+,11-,12-,13-,14-/m1/s1
InChIKeyHSCJRCZFDFQWRP-ABVWGUQPSA-L
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Core Properties and Galactosyl Donor Role


UDP-alpha-D-galactose(2-) is the activated nucleotide sugar form of D-galactose, serving as the universal galactosyl donor in glycosyltransferase reactions [1]. It is an endogenous metabolite in humans and yeast [2], and its interconversion with UDP-glucose via UDP-galactose 4′-epimerase (GALE) is central to carbohydrate metabolism [3]. Industrially, UDP-alpha-D-galactose(2-) is a critical building block for the enzymatic synthesis of galactose-containing glycoconjugates [4].

Universal galactosyl donor in glycosyltransferase reactions
Endogenous metabolite; interconverts with UDP-glucose via GALE
Building block for enzymatic synthesis of galacto-glycoconjugates

Why UDP-alpha-D-galactose Cannot Be Substituted


Nucleotide sugars such as UDP-glucose, UDP-glucuronic acid, and UDP-N-acetylglucosamine share a common UDP moiety but differ critically in the attached hexose [1]. Glycosyltransferases exhibit strict stereochemical and steric discrimination: human blood group B galactosyltransferase (GTB) binds UDP-galactose and UDP-glucose with similar ground-state affinities, yet only UDP-galactose forms a productive transition state for galactose transfer [2]. Substitution of UDP-galactose with UDP-glucose in galactosyltransferase assays results in no detectable product formation [3]. Even in nucleotide-sugar interconverting enzymes like GALE, the two ligands induce distinct protein dynamic states, with UDP-glucose uniquely stabilizing the enzyme against thermal denaturation [4]. Therefore, UDP-alpha-D-galactose(2-) cannot be generically interchanged with other nucleotide sugars in enzymatic, analytical, or bioprocess workflows.

Glycosyltransferase Specificity
UDP-glucose does not form a productive transition state in galactosyltransferases, despite similar binding affinity.
Steric and Stereochemical Discrimination
Hexose moiety differences prevent generic interchange with UDP-glucuronic acid or UDP-GlcNAc.
GALE Stabilization Divergence
Only UDP-glucose stabilizes GALE against thermal denaturation; UDP-galactose does not confer protection.

UDP-alpha-D-galactose vs. Closest Analogs


P2Y14 Receptor Agonist Potency

In a stable HEK293 cell line expressing recombinant human P2Y14 receptor and Gα16, UDP-galactose exhibited an EC50 of 124 ± 17 nM, demonstrating intermediate potency relative to the most potent endogenous agonist UDP-glucose (EC50 80 ± 31 nM) and substantially higher potency than UDP-glucuronic acid (EC50 370 ± 33 nM) and UDP-N-acetylglucosamine (EC50 710 ± 27 nM) [1]. This rank order of agonist activity is reproducible and essential for studies of P2Y14-mediated signaling pathways.

P2Y14 Agonist EC50
Head-to-head
124 ± 17 nM
UDP-Glc 80 nM | UDP-GlcA 370 nM
Reported intermediate P2Y14 agonist potency
HEK293 recombinant P2Y14 assay
P2Y14 receptor agonist potency EC50 nucleotide sugar cell signaling

Galactosyltransferase Km Across Sources

The apparent Km of UDP-galactose for galactosyltransferases varies systematically across enzyme sources and acceptor conditions. With N-acetylglucosamine as acceptor, reported Km values are 65 μM (rat liver Golgi), 52 μM (rat serum), and 43 μM (bovine milk) [1]. With glucose as acceptor in the presence of α-lactalbumin, Km values shift to 23 μM, 9.0 μM, and 60 μM, respectively [1]. Human serum galactosyltransferase displays a lower Km of 7.5 μM [2], while human plasma enzyme shows 24 μM [3]. In mutant analysis, substitution of key binding residues elevates Km by 9- to 50-fold relative to wild-type [4]. These values define the operational concentration ranges required for each specific galactosyltransferase assay and highlight the enzyme-dependent variation in UDP-galactose affinity.

Galactosyltransferase Km
Cross-study
7.5 – 65 µM
Source-dependent enzyme affinity profile
Rat, bovine, human enzymes; varies with acceptor
galactosyltransferase kinetics Km UDP-galactose enzyme assay

UDP-galactose vs. UDP-glucose Binding Thermodynamics

Isothermal titration calorimetry (ITC) of human blood group B galactosyltransferase (GTB) reveals that UDP-galactose and UDP-glucose exhibit similar dissociation constants (KD), yet their binding is driven by markedly different enthalpic and entropic contributions [1]. This thermodynamic divergence indicates distinct degrees of ordering of the internal loop (residues 176-194) and C-terminus (residues 346-354) upon ligand binding, which close the active site pocket [1]. Despite nearly identical ground-state binding modes observed by NMR [2], only UDP-galactose forms a catalytically competent transition state. This thermodynamic fingerprint distinguishes UDP-galactose from UDP-glucose in a manner that cannot be predicted from structural data alone.

Binding Thermodynamics
Head-to-head
ΔH/-TΔS differ
UDP-Glc comparable KD, distinct signature
Distinct thermodynamic signature limits substitution
ITC, human GTB, pH 7.5
isothermal titration calorimetry binding thermodynamics GTB UDP-galactose UDP-glucose

GALE Stabilization: UDP-glucose vs. UDP-galactose

Thermal denaturation studies of human UDP-galactose 4′-epimerase (GALE) demonstrate that the natural ligands NAD+ and UDP-glucose stabilize the enzyme, whereas UDP-galactose does not confer the same stabilizing effect [1]. In limited proteolysis assays, UDP-glucose reduces the rate of the second proteolytic step, increasing accumulation of a partially digested intermediate, while NAD+ reduces the rate of the first step [1]. Wild-type GALE denatures at temperatures close to physiological (Tm ~ 45-50°C), and disease-associated mutations further reduce thermal stability, an effect that can be partially rescued by UDP-glucose binding but not by UDP-galactose [1].

GALE Stabilization
Class-level
No protection
UDP-Glc reduces proteolysis step 2
Ligand-specific stabilization in GALE assays
Thermolysin proteolysis, DSF
protein stability UDP-galactose 4'-epimerase thermal denaturation galactosemia GALE

Monoclonal Antibody Galactosylation with UDP-galactose

In CHO cell fed-batch cultures producing monoclonal antibodies (MAbs), supplementation with a mixture of galactose, manganese chloride (MnCl₂), and uridine increased UDP-galactose pools and enhanced MAb galactosylation [1]. Specifically, addition of 20 mM galactose to the culture medium increased the galactose content of IgG glycans from 14% to 25% [1]. This demonstrates that UDP-galactose availability is a rate-limiting factor for terminal galactosylation of therapeutic antibodies. Other nucleotide sugars such as UDP-glucose or UDP-GlcNAc cannot substitute for UDP-galactose in this pathway because β-1,4-galactosyltransferase specifically requires UDP-galactose as the galactosyl donor [2].

MAb Galactosylation
Class-level
14% → 25%
Reported increase in IgG galactose content
CHO fed-batch, 20 mM galactose supplement
monoclonal antibody glycosylation CHO cell culture UDP-galactose bioprocessing

UDP-alpha-D-galactose Application Scenarios


P2Y14 Agonist Rank-Order Potency

UDP-galactose provides a defined intermediate EC50 (124 nM) between UDP-glucose (80 nM) and UDP-glucuronic acid (370 nM), enabling precise construction of concentration-response curves in P2Y14 receptor studies [1]. This rank order is essential for characterizing novel P2Y14 modulators and for understanding the receptor's role in inflammation and neuropathic pain [1].

Galactosyltransferase Kinetics and Assays

The Km of UDP-galactose varies from 7.5 μM to 65 μM depending on the enzyme source and acceptor [1][2]. Researchers must select the appropriate UDP-galactose concentration range for their specific galactosyltransferase to ensure linear initial-rate conditions and accurate kinetic parameter determination. This is particularly critical when comparing wild-type and mutant enzyme activities, where Km increases of 9- to 50-fold are observed [3].

Glycosyltransferase Substrate Discrimination

ITC and NMR studies demonstrate that UDP-galactose and UDP-glucose bind GTB with similar affinities but distinct thermodynamic signatures, and only UDP-galactose forms a productive transition state [1][2]. These findings support the use of UDP-galactose in experiments designed to dissect the molecular basis of glycosyltransferase specificity, allosteric regulation, and the energetic coupling between donor and acceptor binding [1].

Monoclonal Antibody Galactosylation

UDP-galactose is the direct and specific donor for terminal galactose addition to antibody glycans. In CHO cell bioprocessing, medium supplementation with UDP-galactose precursors increases IgG galactosylation from 14% to 25% [1]. This application is directly relevant to controlling critical quality attributes of therapeutic monoclonal antibodies, where galactosylation impacts effector functions such as complement-dependent cytotoxicity (CDC) [1].

Application
Selection Property
Validation Focus
P2Y14 receptor signaling studies
Intermediate agonist potency rank
Concentration-response curve construction
Galactosyltransferase kinetics
Source-dependent Km profile
Linear initial-rate conditions
Glycosyltransferase specificity
Thermodynamic binding signature
Transition-state competency validation
MAb glycan engineering
β-1,4-galactosyltransferase donor
Glycan terminal galactose modulation

Technical Documentation Hub

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19 linked technical documents
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